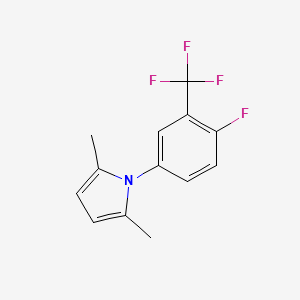

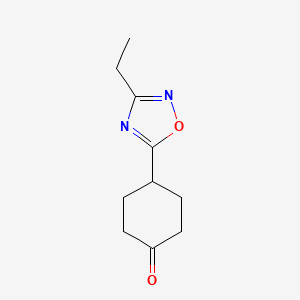

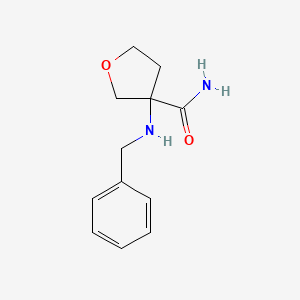

![molecular formula C12H18N4O3 B1374106 2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid CAS No. 1179749-72-4](/img/structure/B1374106.png)

2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid

Overview

Description

The compound “2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid” is a derivative of 1,2,4-triazole . Triazole derivatives have been extensively studied for their pharmacological activities. They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid”, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The biotransformation pathways of similar compounds involved acyl glucuronidation, amide bond hydrolysis, and CYP3A4-mediated oxidative metabolism on the cyclopentyl ring yielding monohydroxylated isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives were characterized using IR absorption spectra and 1H-NMR spectrum .Scientific Research Applications

I have conducted a search for the specific compound “2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid” and its applications in scientific research. However, detailed information on this particular compound and its unique applications is not readily available in the public domain.

Triazole compounds, in general, have a wide range of applications in various fields such as drug discovery, organic synthesis, polymer chemistry, and more . If you have access to specialized databases or journals, you may find more detailed information there.

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been reported to act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer .

Mode of Action

It can be inferred from related compounds that the nitrogen atoms of the 1,2,4-triazole ring may bind to the iron in the heme moiety of cyp-450, a key enzyme involved in drug metabolism .

Biochemical Pathways

Based on the potential target of action, it can be inferred that this compound might influence the estrogen biosynthesis pathway by inhibiting the aromatase enzyme .

Pharmacokinetics

Similar compounds with a 1,2,4-triazole ring have been reported to have favorable pharmacokinetic properties .

Result of Action

Based on its potential target of action, it can be inferred that this compound might reduce the levels of estrogen in the body, which could potentially be beneficial in conditions like estrogen-dependent breast cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[cyclopentyl-[3-(1,2,4-triazol-1-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c17-11(5-6-15-9-13-8-14-15)16(7-12(18)19)10-3-1-2-4-10/h8-10H,1-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQANIURRMBVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC(=O)O)C(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

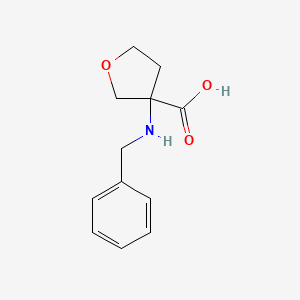

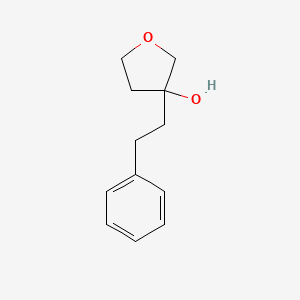

![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)

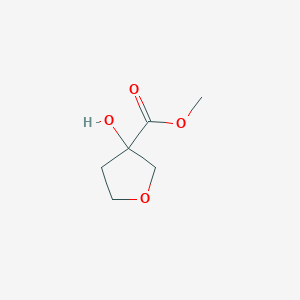

![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)

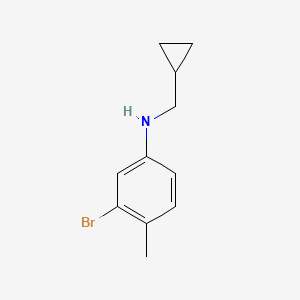

![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1374038.png)